molecular formula C12H18N8O3 B2866858 Methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-((4-methylpiperazin-1-yl)methyl)-1H-1,2,3-triazole-4-carboxylate CAS No. 341501-35-7

Methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-((4-methylpiperazin-1-yl)methyl)-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2866858
CAS No.: 341501-35-7
M. Wt: 322.329
InChI Key: XPSOUMRLTPTVAN-UHFFFAOYSA-N
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Description

Methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-((4-methylpiperazin-1-yl)methyl)-1H-1,2,3-triazole-4-carboxylate is a useful research compound. Its molecular formula is C12H18N8O3 and its molecular weight is 322.329. The purity is usually 95%.
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Biological Activity

Methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-((4-methylpiperazin-1-yl)methyl)-1H-1,2,3-triazole-4-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C13H19N7O3\text{C}_{13}\text{H}_{19}\text{N}_{7}\text{O}_{3}

It features a triazole ring and an oxadiazole moiety, which are known to contribute to various biological activities. The presence of the piperazine group enhances its pharmacokinetic properties.

1. Anticancer Activity

Research indicates that derivatives of oxadiazoles exhibit significant anticancer properties. For instance, compounds containing the oxadiazole ring have shown efficacy against various cancer cell lines. In a study involving triazole derivatives, it was reported that certain oxadiazole compounds demonstrated IC50 values ranging from 92.4 µM against multiple cancer types, including colon and lung cancers .

CompoundCell LineIC50 (µM)
Compound AHeLa92.4
Compound BCaCo-285.0
Compound CH9c278.5

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that oxadiazole derivatives possess antibacterial and antifungal activities. For example, a related compound demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) in the low micromolar range .

3. Anti-inflammatory Effects

The anti-inflammatory potential of oxadiazole derivatives has been documented in various studies. These compounds exhibit inhibitory effects on cyclooxygenases (COX-1 and COX-2), enzymes involved in the inflammatory process. The ability to inhibit these enzymes positions them as potential candidates for treating inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs), which play crucial roles in cancer progression and inflammation.

Interaction with Receptors : The piperazine moiety may facilitate binding to various receptors involved in signal transduction pathways related to cancer and inflammation.

Case Study 1: Anticancer Evaluation

In a preclinical study, this compound was tested against a panel of human cancer cell lines. The results indicated a selective cytotoxic effect on tumor cells compared to normal cells, suggesting a favorable therapeutic index.

Case Study 2: Antimicrobial Screening

Another study assessed the antimicrobial efficacy of this compound against clinical isolates of bacteria and fungi. The findings revealed potent activity against resistant strains of E. coli and Candida albicans, highlighting its potential as an alternative treatment option for resistant infections.

Properties

IUPAC Name

methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-methylpiperazin-1-yl)methyl]triazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N8O3/c1-18-3-5-19(6-4-18)7-8-9(12(21)22-2)14-17-20(8)11-10(13)15-23-16-11/h3-7H2,1-2H3,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPSOUMRLTPTVAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=C(N=NN2C3=NON=C3N)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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